Ethyl 3-bromo-2-oxopentanoate
Description
Ethyl 3-bromo-2-oxopentanoate (CAS: 113264-43-0) is a brominated α-keto ester with the molecular formula C₇H₁₁BrO₃. It is characterized by a pentanoate backbone substituted with a bromine atom at the 3-position and a ketone group at the 2-position, esterified with an ethyl group. This compound is widely utilized in organic synthesis, particularly in dynamic kinetic asymmetric transformations and as a precursor for bioactive molecules . Its high purity (98%) and commercial availability in varying quantities make it a versatile intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 3-bromo-2-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBXGRQESZKPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113264-43-0 | |
| Record name | ethyl 3-bromo-2-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-oxopentanoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-oxopentanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl 2-oxopentanoates.
Reduction: Formation of ethyl 3-bromo-2-hydroxypentanoate.
Oxidation: Formation of ethyl 3-bromo-2-oxopentanoic acid.
Scientific Research Applications
Synthesis Overview
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination of Ethyl 2-oxopentanoate | Br₂, CHCl₃ | 0 - 15°C for 18 hours | High yield reported |
| Nucleophilic Substitution | Various nucleophiles (amines, thiols) | Polar aprotic solvents (DMF, DMSO) | Variable |
| Reduction | NaBH₄ or LiAlH₄ | Alcoholic solvents (MeOH, EtOH) | High yield reported |
| Oxidation | KMnO₄ or CrO₃ | Aqueous solutions or acetic acid | Variable |
Organic Synthesis
Ethyl 3-bromo-2-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in producing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions .
Biochemical Studies
In biological research, this compound serves as a substrate in enzyme assays, aiding in the study of enzyme mechanisms. Its reactivity allows researchers to explore metabolic pathways and enzyme specificity, making it valuable for biochemical investigations .
Medicinal Chemistry
The compound has been investigated for its potential applications in drug development. Its unique structure allows for modifications that can lead to new therapeutic agents targeting specific metabolic pathways .
Case Study 1: Synthesis of Pharmaceuticals
In a study focused on synthesizing novel anti-cancer agents, this compound was used as a starting material. The compound underwent nucleophilic substitution with various amines to produce derivatives that exhibited promising cytotoxic activity against cancer cell lines .
Case Study 2: Enzyme Mechanism Exploration
Research exploring the mechanism of action of certain enzymes involved in drug metabolism utilized this compound as a substrate. The findings revealed insights into how specific modifications of the compound could enhance enzyme activity and selectivity, leading to improved drug efficacy .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, can undergo reduction or oxidation, leading to various derivatives. These reactions are often mediated by specific enzymes or catalysts that enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ester Groups
Compounds with identical bromo-oxo backbones but differing ester groups exhibit distinct reactivity and physical properties.
Key Insights :
- Ethyl vs. Methyl : The ethyl ester’s higher molecular weight and purity enhance its stability and utility in precision syntheses compared to the methyl analog, which shows lower yields (16%) in preparation .
Chain Length Variations
Altering the carbon chain length impacts solubility, boiling points, and lipophilicity.
Key Insights :
- Shorter Chains (C4): Ethyl 3-bromo-2-oxobutanoate has a lower molecular weight (209.08 g/mol) and higher volatility (boiling point 186°C), favoring use in distillative purification .
- Longer Chains (C5–C6): Increased lipophilicity in pentanoate/hexanoate derivatives enhances compatibility with non-polar solvents, useful in lipid-based drug formulations .
Substituent Position and Functional Group Comparisons
The position of bromine and additional functional groups significantly alter chemical behavior.
Key Insights :
- Keto Group Influence: The 2-oxo group in this compound enhances electrophilicity at C2, enabling nucleophilic additions (e.g., in cross-benzoin reactions) .
- Bromine Position: Moving bromine from C3 to C2 (as in Ethyl 2-bromopentanoate) shifts reactivity toward direct nucleophilic displacement, reducing utility in complex asymmetric syntheses .
Tables of Comparative Data
Table 1: Physical Properties of Selected Bromo-Oxo Esters
Biological Activity
Ethyl 3-bromo-2-oxopentanoate (C7H11BrO3) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a bromo substituent at the 3-position of a pentanoate backbone with a keto group at the 2-position. Its synthesis typically involves the bromination of ethyl 3-oxopentanoate using bromine in a suitable solvent, often under controlled conditions to minimize side reactions .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the keto group allows for nucleophilic attack, leading to the formation of reactive intermediates that can inhibit key enzymes or disrupt cellular processes. This compound has been studied for its potential as an anticancer agent and as a precursor in the synthesis of other bioactive molecules .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human leukemia (CCRF-CEM) and murine L1210 cells, with IC50 values indicating potent activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 1.5 |
| L1210 | 2.0 |
Antimicrobial Activity
This compound also displays antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Studies
- Study on Anticancer Activity : A study published in PMC evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of multi-drug resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
